molecular formula C23H18BrN3O2 B11703020 3-ME-Benzoic acid (1-benzyl-5-bromo-2-oxo-1,2-dihydro-indol-3-ylidene)-hydrazide

3-ME-Benzoic acid (1-benzyl-5-bromo-2-oxo-1,2-dihydro-indol-3-ylidene)-hydrazide

Cat. No.: B11703020
M. Wt: 448.3 g/mol
InChI Key: PAQCBVGKVJRYNY-UHFFFAOYSA-N
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Description

3-ME-Benzoic acid (1-benzyl-5-bromo-2-oxo-1,2-dihydro-indol-3-ylidene)-hydrazide is a complex organic compound that belongs to the class of hydrazides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ME-Benzoic acid (1-benzyl-5-bromo-2-oxo-1,2-dihydro-indol-3-ylidene)-hydrazide typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Bromination: The indole core is then brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromo substituent.

    Hydrazide Formation: The brominated indole is reacted with hydrazine hydrate to form the hydrazide derivative.

    Condensation with 3-ME-Benzoic Acid: Finally, the hydrazide derivative is condensed with 3-ME-Benzoic acid under reflux conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for such complex organic compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of catalysts, alternative solvents, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-ME-Benzoic acid (1-benzyl-5-bromo-2-oxo-1,2-dihydro-indol-3-ylidene)-hydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromo substituent can be replaced by other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of azides or other substituted derivatives.

Scientific Research Applications

    Medicinal Chemistry: As a potential lead compound for the development of new drugs targeting specific biological pathways.

    Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.

    Material Science: In the development of novel materials with unique properties.

Mechanism of Action

The mechanism of action of 3-ME-Benzoic acid (1-benzyl-5-bromo-2-oxo-1,2-dihydro-indol-3-ylidene)-hydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets would require detailed experimental studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • Indole-3-carboxylic acid derivatives
  • Benzylidene hydrazides
  • Bromo-substituted indoles

Uniqueness

3-ME-Benzoic acid (1-benzyl-5-bromo-2-oxo-1,2-dihydro-indol-3-ylidene)-hydrazide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C23H18BrN3O2

Molecular Weight

448.3 g/mol

IUPAC Name

N-(1-benzyl-5-bromo-2-hydroxyindol-3-yl)imino-3-methylbenzamide

InChI

InChI=1S/C23H18BrN3O2/c1-15-6-5-9-17(12-15)22(28)26-25-21-19-13-18(24)10-11-20(19)27(23(21)29)14-16-7-3-2-4-8-16/h2-13,29H,14H2,1H3

InChI Key

PAQCBVGKVJRYNY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)N=NC2=C(N(C3=C2C=C(C=C3)Br)CC4=CC=CC=C4)O

Origin of Product

United States

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